

Physical and chemical properties of Diethyl chloromalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl chloromalonate*

Cat. No.: *B119368*

[Get Quote](#)

Diethyl Chloromalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **diethyl chloromalonate**, a versatile reagent in organic synthesis. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, detailed experimental protocols, and key reactivity profiles to facilitate its effective application in the laboratory.

Introduction

Diethyl chloromalonate (CAS No. 14064-10-9) is a halogenated diester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.^{[1][2]} Its utility stems from the presence of a reactive α -chloro substituent, which makes it an excellent electrophile for nucleophilic substitution reactions.^[3] Furthermore, the two ester functionalities can be readily transformed, offering a multitude of synthetic possibilities. This guide aims to consolidate the available technical information on **diethyl chloromalonate**, providing a single point of reference for its physical properties, chemical reactivity, synthesis, and safe handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **diethyl chloromalonate** is presented below. These properties are critical for its handling, storage, and application in various reaction conditions.

Tabulated Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ ClO ₄	[3][4]
Molecular Weight	194.61 g/mol	[3][4]
Appearance	Clear, colorless to light yellow liquid	[3]
Boiling Point	222 °C at 760 mmHg	[5][6]
~279.11 °C (rough estimate)	[3][7]	
Density	1.204 g/mL at 25 °C	[3][8]
Refractive Index (n ²⁰ /D)	1.432	[8]
Flash Point	113 °C (235.4 °F) - closed cup	
Vapor Pressure	0.104 mmHg at 25°C	[7]

Solubility

Diethyl chloromalonate exhibits limited solubility in water but is soluble in many common organic solvents.[3]

Solvent	Solubility	Source(s)
Water	Poor	[3]
Chloroform	Slightly soluble	[3]
Ethyl Acetate	Slightly soluble	[3]
Methanol	Slightly soluble	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of **diethyl chloromalonate**.

- ^1H NMR: Spectra are available for review in public databases such as PubChem.[[1](#)]
- ^{13}C NMR: Spectral data can be found on platforms like ChemicalBook.[[9](#)]
- Infrared (IR) Spectroscopy: IR spectra are accessible through PubChem and ChemicalBook.
[[1](#)][[10](#)]
- Mass Spectrometry (MS): GC-MS data is available on PubChem, providing fragmentation patterns for structural elucidation.[[1](#)]

Chemical Reactivity and Synthetic Applications

The reactivity of **diethyl chloromalonate** is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom and the versatility of the ester groups.

Nucleophilic Substitution Reactions

The chlorine atom in **diethyl chloromalonate** is a good leaving group, making the α -carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Domino Reactions

Diethyl chloromalonate is a valuable substrate in domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. For instance, it participates in potassium carbonate-catalyzed domino reactions with salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans.

Synthesis of Heterocycles

This compound is a key precursor in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and purification of **diethyl chloromalonate**, as well as a representative reaction.

Synthesis of Diethyl Chloromalonate

This protocol is adapted from a similar procedure for the synthesis of dimethyl chloromalonate and the chlorination of a related bromomalonate.[2][11]

Reaction: Chlorination of Diethyl Malonate using Sulfuryl Chloride.

Materials:

- Diethyl malonate
- Sulfuryl chloride (SO_2Cl_2)
- Nitrogen gas
- All-glass reactor with stirring, temperature control, and a dropping funnel

Procedure:

- Purge a 50-L all-glass reactor with nitrogen and charge it with diethyl malonate (e.g., 20 kg, 124.9 mol) at 25 °C.
- With stirring, add sulfuryl chloride (e.g., 20.2 kg, 149.8 mol) dropwise over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.
- Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
- Monitor the reaction progress by gas chromatography (GC) until the remaining diethyl malonate is less than 6.0 area %.
- Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.
- The crude **diethyl chloromalonate** can be isolated directly from the reactor.

Purification of Diethyl Chloromalonate

Method 1: Fractional Distillation[\[12\]](#)

- Set up a fractional distillation apparatus suitable for vacuum distillation.
- Carefully distill the crude **diethyl chloromalonate** under reduced pressure.
- Collect the fraction boiling at the appropriate temperature and pressure.

Method 2: Silica-Plug Filtration[\[11\]](#)

This method is effective for removing polar impurities.

- Dissolve the crude **diethyl chloromalonate** in a suitable solvent like ethyl acetate.
- Prepare a short column (plug) of silica gel in a filtration funnel.
- Pass the solution of crude product through the silica plug.
- Wash the plug with additional solvent to ensure complete elution of the product.
- Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

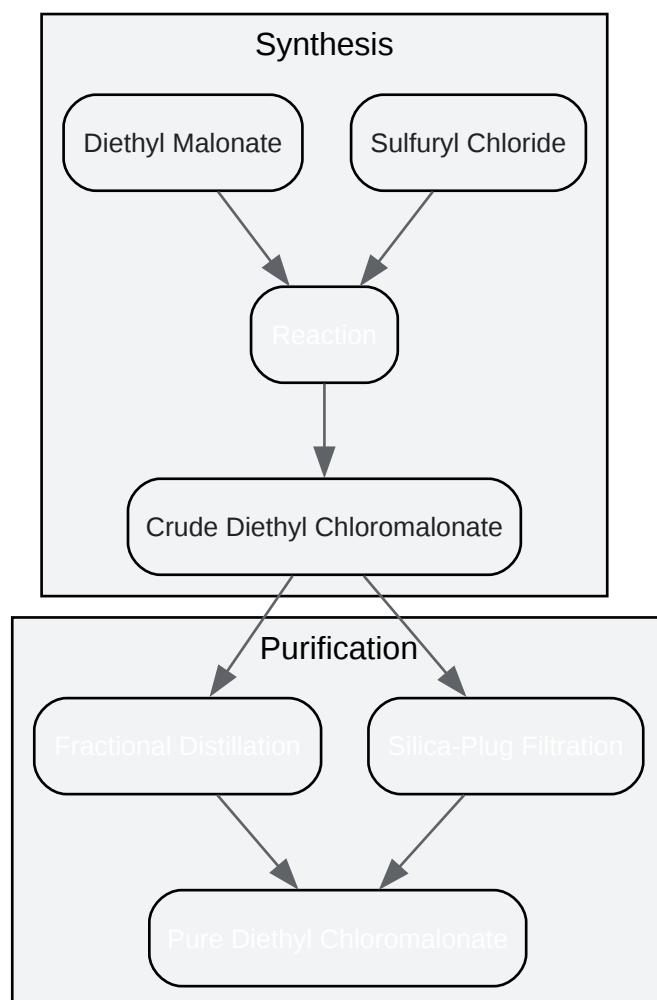
Reaction Protocol: Condensation with Salicylaldehyde

This protocol is based on the kinetic study of the Knoevenagel condensation.[\[13\]](#)

Materials:

- **Diethyl chloromalonate**
- Salicylaldehyde
- Toluene
- Secondary amine catalyst (e.g., piperidine)

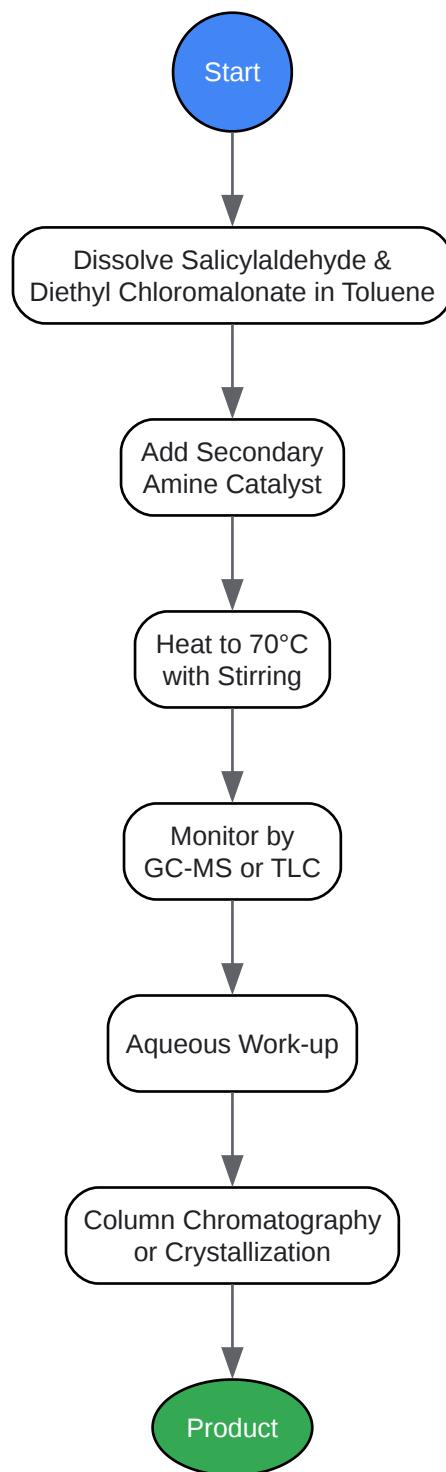
- Reaction vessel with heating and stirring capabilities


Procedure:

- In a reaction vessel, dissolve salicylaldehyde (e.g., 20 mmol) and diethylmalonate (e.g., 25 mmol) in toluene (e.g., 10 mL).
- Add a catalytic amount of a secondary amine (e.g., 5 mmol of piperidine).
- Heat the reaction mixture to 70 °C with stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
- Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure, which may include washing with a dilute acid to remove the amine catalyst, followed by an aqueous wash and drying of the organic layer.
- The product can be purified by column chromatography or crystallization.

Visualizations

Logical Relationship: Synthesis and Purification


Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **Diethyl Chloromalonate**.

Experimental Workflow: Condensation with Salicylaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl chloromalonate | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 3. Diethyl chloromalonate 14064-10-9 - 杭州渚渊医药科技有限公司 [hzypharm.com]
- 4. Diethyl chloromalonate synthesis - chemicalbook [chemicalbook.com]
- 5. diethyl chloromalonate | 14064-10-9 [chemnet.com]
- 6. Diethyl 2-Chloromalonate | 14064-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Diethyl chloromalonate [chembk.com]
- 8. Diethyl chloromalonate 95 14064-10-9 [sigmaaldrich.com]
- 9. Diethyl chloromalonate(14064-10-9) 13C NMR spectrum [chemicalbook.com]
- 10. Diethyl chloromalonate(14064-10-9) IR Spectrum [m.chemicalbook.com]
- 11. derpharmacemica.com [derpharmacemica.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl chloromalonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119368#physical-and-chemical-properties-of-diethyl-chloromalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com